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Compound of Interest

Compound Name:
2',5'-Dichloro-3-

phenylpropiophenone

CAS No.: 898788-81-3

Cat. No.: B1613784

Get Quote

Executive Summary & Structural Classification
Chlorinated propiophenone derivatives serve as critical intermediates in the synthesis of

pharmaceutical compounds, including antidepressants (e.g., bupropion) and polymerization

initiators. Their utility is defined by the precise location of the chlorine substituent, which

drastically alters their physicochemical behavior, reactivity, and regulatory status.

This guide distinguishes between the two primary classes of derivatives:

Ring-Chlorinated Derivatives (Isomers): Chlorine is attached to the aromatic phenyl ring (2',

3', or 4' positions). These are stable, crystalline solids or high-boiling liquids used primarily as

scaffold building blocks.

-Chlorinated Derivatives: Chlorine is attached to the aliphatic side chain at the alpha-carbon
(adjacent to the carbonyl). These are highly reactive lachrymators and direct precursors to
amino-ketones.
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To ensure technical accuracy, this guide utilizes IUPAC nomenclature while referencing

common trade names.

Common Name IUPAC Name
Structure
Description

CAS No.[1][2][3][4]
[5] (Example)

3'-

Chloropropiophenone

1-(3-

chlorophenyl)propan-

1-one

Meta-substituted ring 34841-35-5

4'-

Chloropropiophenone

1-(4-

chlorophenyl)propan-

1-one

Para-substituted ring 6285-05-8

2'-

Chloropropiophenone

1-(2-

chlorophenyl)propan-

1-one

Ortho-substituted ring 6084-17-9

-Chloropropiophenone
2-chloro-1-

phenylpropan-1-one

Side-chain

substitution
936-59-4 (approx)

Thermodynamic & Physical Constants
The physical state of these derivatives is governed by molecular symmetry and intermolecular

forces (van der Waals and dipole-dipole interactions).

Comparative Physical Data Table
Data aggregated from standard chemical safety and property databases.
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Property
3'-
Chloropropiop
henone

4'-
Chloropropiop
henone

2'-
Chloropropiop
henone

Propiophenon
e (Ref)

Physical State

(25°C)
Crystalline Solid

Crystalline Solid /

Flakes
Liquid Liquid

Melting Point

(°C)
45 – 54°C 35 – 37°C < 20°C (n/a) 18.6°C

Boiling Point

(760 mmHg)
~250°C (est) 266 – 267°C ~228°C (est) 218°C

Boiling Point

(Reduced)

124°C @ 14

mmHg

95 – 97°C @ 1

mmHg

116°C @

reduced

95°C @ 10

mmHg

Density (g/cm³) 1.11 1.17 1.16 1.01

LogP

(Octanol/Water)
3.04 2.94 2.6 – 2.9 2.90

Refractive Index

(

)

1.535 1.545 1.540 1.527

Analysis of Trends
Melting Point Symmetry Rule: 3'-Chloropropiophenone (meta) and 4'-Chloropropiophenone

(para) exhibit higher melting points than the ortho isomer. The para isomer's symmetry

typically facilitates better crystal packing, but in this specific derivative class, the meta isomer

often displays a surprisingly high melting range (up to 54°C), likely due to specific dipole

alignment in the crystal lattice.

Boiling Point Elevation: The addition of a chlorine atom increases the molecular weight and

polarizability compared to unsubstituted propiophenone, raising the boiling point by

approximately 40–50°C.

Solubility: All derivatives are highly soluble in polar aprotic solvents (DCM, acetone, DMSO)

and alcohols (methanol, ethanol). Water solubility is negligible (< 0.5 g/L), necessitating
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organic co-solvents for aqueous reactions.

Spectroscopic Characterization
Accurate identification relies on distinguishing the aromatic substitution pattern (for ring

isomers) or the aliphatic shift (for alpha-chloro derivatives).

Infrared (IR) Spectroscopy[15]
Carbonyl Stretch (

):

Ring-Chlorinated: The electron-withdrawing inductive effect (-I) of chlorine on the ring

slightly increases the carbonyl frequency compared to propiophenone (

), typically appearing at 1690–1700 cm⁻¹.

-Chlorinated: The chlorine atom adjacent to the carbonyl exerts a strong field effect,
shifting the carbonyl band to higher frequencies (1700–1720 cm⁻¹) due to the inhibition of
resonance.

C-Cl Stretch: Distinct bands appear in the fingerprint region (1000–1100 cm⁻¹ for aryl-Cl).

Nuclear Magnetic Resonance ( H-NMR)
The splitting pattern of the aromatic region is the definitive diagnostic tool.
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Isomer
Aromatic Region (

ppm)
Multiplicity Pattern Causality

4'-Chloro 7.4 – 7.9
AA'BB' System (Two

doublets)

Symmetry of the para-

substitution creates

two equivalent sets of

protons.

3'-Chloro 7.4 – 8.0
ABCD System

(Complex multiplet)

Asymmetry leads to

four distinct proton

environments; often a

singlet (H2) is visible.

2'-Chloro 7.3 – 7.6 Complex Multiplet

Steric crowding and

ortho-effect compress

the signals.

-Chloro 7.4 – 8.0
Standard Benzoyl

Pattern

Key Feature: The

aliphatic quartet (

) of propiophenone is

replaced by a

quartet/triplet shifted

downfield (~5.2 ppm)

for the

proton.

Synthesis & Experimental Protocols
The synthesis route determines the impurity profile and physical form of the product.

Workflow Visualization
The following diagram contrasts the two primary synthetic pathways: Friedel-Crafts Acylation

(Ring functionalization) vs. Alpha-Halogenation (Side-chain functionalization).
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Pathway A: Ring Substitution

Pathway B: Side-Chain Substitution

Benzene
(Starting Material)

Ring-Chlorinated
(3'-Chloropropiophenone)

Friedel-Crafts
Acylation

3-Chloropropionyl
Chloride

Propiophenone Alpha-Chlorinated
(2-chloro-1-phenylpropan-1-one)

Alpha-Halogenation
(Radical/Ionic)

Catalyst: AlCl3
(Lewis Acid)

Reagent: Cl2 or
SO2Cl2

Click to download full resolution via product page

Caption: Comparative synthetic pathways. Pathway A yields stable ring isomers; Pathway B

yields reactive alpha-chloro intermediates.

Protocol 1: Synthesis of 3'-Chloropropiophenone
(Friedel-Crafts)
Objective: Produce high-purity crystalline solid for use as a stable intermediate. Mechanism:

Electrophilic aromatic substitution. The use of 3-chloropropionyl chloride locks the chlorine

position relative to the carbonyl.

Reagents: Benzene (Solvent/Reactant), 3-Chloropropionyl chloride (1.0 eq), Aluminum

Chloride (1.25 eq, anhydrous).[6]

Setup: Flame-dried 3-neck flask,

atmosphere, ice bath (0°C).
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Addition: Suspend

in dry DCM. Add acid chloride dropwise (exothermic). Add benzene dropwise at 0°C.

Reaction: Stir 2h at 0°C, then 12h at ambient temp.

Quench: Pour onto ice/HCl mixture (hydrolysis of aluminum complex).

Workup: Extract with DCM, wash with brine, dry over

.

Purification: Recrystallize from pentane.

Why Pentane? The product is moderately polar; pentane (non-polar) dissolves impurities

while precipitating the polar ketone upon cooling.

Protocol 2: Quality Control (GC-MS)
Objective: Verify isomer purity.

Column: HP-5 or DB-5 (Non-polar capillary).

Temperature Program: 80°C (1 min)

20°C/min

280°C.

Retention Time Logic: Lower boiling isomers (Ortho) elute first, followed by Meta and Para.

Stability, Handling, and Safety (GHS)
Understanding the physical stability is crucial for storage and regulatory compliance.

Stability Profile
Hydrolysis: Ring-chlorinated derivatives are stable to aqueous hydrolysis under neutral

conditions.
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-chlorinated derivatives hydrolyze rapidly in basic water to form

-hydroxy ketones.

Photostability: Chlorinated aromatic ketones can undergo Norrish Type I/II cleavage under

UV light. Store in amber glass.

Thermal: Stable up to ~200°C, allowing for vacuum distillation.

Safety Matrix
Compound Class GHS Signal Hazard Statements PPE Requirement

Ring-Chlorinated WARNING

H315 (Skin Irrit.),

H319 (Eye Irrit.), H335

(Resp.[3][5][7][8] Irrit.)

Nitrile gloves, Safety

Goggles

-Chlorinated DANGER
H314 (Skin Corr.),

H330 (Fatal Inhaled)

Face Shield,

Respirator, Fume

Hood

Critical Note:

-Chloropropiophenone is a potent lachrymator (tear gas agent). It must never be handled
outside a functioning fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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